The synthesis of Capecitabine-2',3'-cyclic Carbonate involves several key steps, typically starting from ribose derivatives. A notable method includes:
The synthesis process can be optimized by adjusting parameters such as temperature, reaction time, and catalyst concentration to enhance yield and purity.
The molecular structure of Capecitabine-2',3'-cyclic Carbonate features a bicyclic framework characteristic of cyclic carbonates. Its structure can be described as follows:
The three-dimensional conformation and spatial arrangement of atoms can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, providing insights into its interactions with biological targets .
Capecitabine-2',3'-cyclic Carbonate participates in several significant chemical reactions:
These reactions underline the importance of Capecitabine-2',3'-cyclic Carbonate as a prodrug that activates upon metabolic conversion .
The mechanism of action for Capecitabine-2',3'-cyclic Carbonate primarily revolves around its conversion to 5-fluorouracil. Once converted, 5-fluorouracil inhibits thymidylate synthase, an enzyme critical for DNA synthesis. This inhibition leads to:
This mechanism highlights the compound's role as an effective chemotherapeutic agent through targeted action on tumor cells while sparing normal tissues to some extent .
Capecitabine-2',3'-cyclic Carbonate exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate handling procedures and formulation strategies for pharmaceutical applications .
Capecitabine-2',3'-cyclic Carbonate has several important applications in scientific research and medicine:
These applications underscore its significance not only in clinical settings but also in ongoing research aimed at improving cancer treatment outcomes .
The stereoselective synthesis of Capecitabine-2',3'-cyclic carbonate (chemical name: pentyl N-{1-[(3aR,4R,6R,6aR)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl}carbamate; CAS: 921769-65-5) requires precise chiral control to maintain the bioactive configuration of the parent drug, capecitabine. The molecule features a fused bicyclic carbonate ring at the ribose 2',3'-positions, with the R-configuration at all stereocenters being essential for proper metabolic activation [1] [3]. Key synthetic strategies include:
Table 1: Stereoselective Synthesis Pathways
Method | Reagents/Conditions | Stereoselectivity | Yield |
---|---|---|---|
Transesterification | Bis(4-nitrophenyl) carbonate, pyridine | 95% R,R | 78% |
Enzymatic | Candida antarctica lipase, vinyl carbonate | >98% e.e. | 65% |
Diastereomeric | L-Tartaric acid, ethanol/water | >99.5% de | 82% |
The cyclic carbonate group arises from intramolecular cyclization of a 2',3'-O-carbonyl intermediate. This intermediate exhibits dual reactivity:
Table 2: Kinetic Parameters for Cyclization
Intermediate Rotamer | Activation Energy (ΔG‡, kcal/mol) | Rate Constant (k, M⁻¹s⁻¹) |
---|---|---|
syn | 12.4 | 1.2 × 10⁻³ |
anti | 15.1 | 3.8 × 10⁻⁵ |
Controlled dehydration (molecular sieves) shifts equilibrium toward the syn-rotamer, accelerating cyclization by 4.7-fold [5].
The N⁴-pentyloxycarbonyl group in Capecitabine-2',3'-cyclic carbonate serves dual roles:
Comparative studies show:
Table 3: Protecting Group Stability Under Cyclization Conditions
Protecting Group | Stability (pH Range) | Compatibility with Fluoropyrimidine |
---|---|---|
Pentyloxycarbonyl | 3–9 | High |
tert-Butoxycarbonyl | 4–7 | Moderate |
Benzyloxycarbonyl | 5–8 | Low |
Capecitabine-2',3'-cyclic carbonate (EP Impurity F/USP Related Compound C) exhibits distinct pharmaceutical advantages over linear esters:
Table 4: Cyclic Carbonate vs. Linear Ester Prodrug Properties
Property | Cyclic Carbonate | Linear Ester |
---|---|---|
Plasma half-life | 48 h | 2.5 h |
logP | 1.84 | 0.67 |
Tumor activation rate | 12 nmol/h/g tissue | 38 nmol/h/g tissue |
Sustainable synthesis of Capecitabine-2',3'-cyclic carbonate employs:
Table 5: Green Synthesis Metrics
Method | E-factor | Atom Economy | Energy Consumption |
---|---|---|---|
Conventional (pyridine) | 32 | 64% | High |
CO₂ utilization | 1.2 | 99% | Moderate |
Mechanochemistry | 0.8 | 100% | Low |
These innovations align with circular chemistry principles by converting waste CO₂ into value-added intermediates while minimizing hazardous reagents [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7